molecular formula C10H6BrClN2O B13287936 2-(4-Bromo-1H-pyrazol-1-yl)-5-chlorobenzaldehyde

2-(4-Bromo-1H-pyrazol-1-yl)-5-chlorobenzaldehyde

Cat. No.: B13287936
M. Wt: 285.52 g/mol
InChI Key: WCWHFPFVJHDBPJ-UHFFFAOYSA-N
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Description

2-(4-Bromo-1H-pyrazol-1-yl)-5-chlorobenzaldehyde is a heterocyclic compound that features both a pyrazole and a benzaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-1H-pyrazol-1-yl)-5-chlorobenzaldehyde typically involves the reaction of 4-bromo-1H-pyrazole with 5-chlorobenzaldehyde under specific conditions. One common method involves the use of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-1H-pyrazol-1-yl)-5-chlorobenzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 2-(4-Bromo-1H-pyrazol-1-yl)-5-chlorobenzoic acid.

    Reduction: 2-(4-Bromo-1H-pyrazol-1-yl)-5-chlorobenzyl alcohol.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Bromo-1H-pyrazol-1-yl)-5-chlorobenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Bromo-1H-pyrazol-1-yl)-5-chlorobenzaldehyde depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as DNA or proteins. The pyrazole ring can engage in hydrogen bonding and π-π interactions, which are crucial for its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Bromo-1H-pyrazol-1-yl)-5-chlorobenzaldehyde is unique due to the presence of both a bromopyrazole and a chlorobenzaldehyde moiety. This dual functionality allows it to participate in a wider range of chemical reactions and enhances its potential as a versatile building block in synthetic chemistry.

Properties

Molecular Formula

C10H6BrClN2O

Molecular Weight

285.52 g/mol

IUPAC Name

2-(4-bromopyrazol-1-yl)-5-chlorobenzaldehyde

InChI

InChI=1S/C10H6BrClN2O/c11-8-4-13-14(5-8)10-2-1-9(12)3-7(10)6-15/h1-6H

InChI Key

WCWHFPFVJHDBPJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)C=O)N2C=C(C=N2)Br

Origin of Product

United States

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